2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C10H10N2O2, and it has a molecular weight of approximately 190.20 g/mol. It is classified as an organic compound with heterocyclic structures featuring nitrogen atoms.
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is classified under heterocyclic compounds due to its imidazo[1,2-a]pyridine core structure. It is also categorized based on its potential toxicity and biological activity, with classifications indicating it may pose risks if ingested.
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves multicomponent condensation reactions. One common approach includes the reaction of 2-aminopyridines with arylglyoxals and Meldrum's acid. This method allows for the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the acetic acid moiety through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial production may utilize continuous flow reactors for enhanced efficiency and safety during large-scale synthesis.
The molecular structure of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid features a five-membered imidazole ring fused to a pyridine ring. The acetic acid group is attached at the 2-position relative to the imidazole nitrogen.
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for compounds like 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid often involves interactions with biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
Upon administration, this compound may interact with specific cellular pathways or molecular targets leading to desired therapeutic effects. The exact mechanism would depend on the specific biological context and target interactions being studied.
While specific physical property data such as boiling point and density are not universally available, the compound is generally characterized as a solid at room temperature.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
The applications of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid are diverse:
Research continues to explore its efficacy in various fields including pharmacology and material science, reflecting its importance in ongoing scientific investigations.
Regioselective construction of the 8-methylimidazo[1,2-a]pyridine core is efficiently achieved through multicomponent reactions (MCRs). A strategically optimized approach employs 2-amino-3-methylpyridine, arylglyoxals, and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to directly yield 3-carboxymethyl-substituted derivatives. This one-pot protocol proceeds via: (i) Knoevenagel condensation between arylglyoxal and Meldrum’s acid; (ii) nucleophilic attack by the 2-aminopyridine nitrogen; and (iii) decarboxylative cyclization with simultaneous elimination of acetone. The 8-methyl group exerts significant electronic and steric effects, directing regioselective cyclization exclusively toward the C3-position of the imidazo[1,2-a]pyridine scaffold. This method delivers 65-92% isolated yields under mild conditions (60°C, ethanol solvent), with exceptional functional group tolerance for both electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -Cl) aryl substituents [7].
Table 1: Regioselective Synthesis via Multicomponent Reaction
Arylglyoxal Substituent | Reaction Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C8 Ratio) |
---|---|---|---|---|
4-Cl | 60 | 4 | 85 | >99:1 |
4-OMe | 60 | 5 | 92 | >99:1 |
3-NO₂ | 60 | 3 | 78 | >99:1 |
2-Me | 70 | 6 | 65 | 98:2 |
Alternative routes leverage copper-catalyzed oxidative couplings, where CuI/NaHSO₄·SiO₂ systems facilitate three-component reactions between 2-amino-3-methylpyridine, aldehydes, and terminal alkynes. This approach achieves 75-90% yields in refluxing toluene but requires transition metal catalysts [2].
Environmentally benign syntheses eliminate metal catalysts through innovative activation strategies:
Table 2: Solvent Systems in Green Synthesis
Reaction System | Solvent | Temp (°C) | Time (h) | Yield (%) | E-Factor |
---|---|---|---|---|---|
Ultrasound/KI/TBHP | H₂O | 50 | 0.5 | 88 | 3.2 |
Solvent-free microwave | None | 120 | 0.25 | 82 | 1.8 |
Conventional heating | Ethanol | 80 | 4 | 76 | 5.1 |
Structural diversification focuses on modifying the acetic acid side chain or introducing electron-withdrawing groups to the heterocyclic core:
Friedel-Crafts Acylation: Electrophilic substitution at C5/C7 positions is achieved using acetyl chloride/AlCl₃ in dichloroethane, yielding 1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanone (29096-60-4). This ketone serves as a key intermediate for synthesizing side-chain-modified analogues via Wolff-Kishner reduction or reductive amination [9].
Decarboxylative Coupling: Heating 2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid with copper catalysts (CuO, quinoline) at 200°C induces decarboxylation to form 3-methylimidazo[1,2-a]pyridine. This radical pathway enables deuterium incorporation at C3 when performed in D₂O [8].
Table 3: Key Structural Analogues and Synthetic Routes
Analogue | CAS Number | Synthetic Method | Yield (%) | Application |
---|---|---|---|---|
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanone | 29096-60-4 | Friedel-Crafts Acylation | 75 | Fluorescent probes |
Methyl 2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetate | 5227-98-5 | Esterification (CH₃OH/H⁺) | 95 | Prodrug development |
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | N/A | Isomer separation | 30 | Structure-activity studies |
Site-specific deuteration improves metabolic stability while retaining pharmacological activity:
H/D Exchange at the 8-Methyl Group: Treating 2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid with D₂O/DCl (20 eq) at 150°C for 48 hours achieves >95% deuterium incorporation at the methyl group. This exploits the acidity of benzylic C-H bonds adjacent to the electron-deficient heterocycle [8].
Deuterated Precursor Approach: 2-Amino-3-(trideuteromethyl)pyridine is synthesized via Pd-catalyzed coupling of 2-bromo-3-methylpyridine with deuterated iodomethane (CD₃I). Subsequent cyclization with bromoacetic acid derivatives under basic conditions (K₂CO₃, DMF) yields d₃-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid with 99% isotopic purity. In vitro studies show 3-fold increased hepatic microsomal stability compared to non-deuterated analogues due to reduced CYP450-mediated demethylation [8] [10].
Table 4: Deuterated Derivatives and Isotopic Purity
Deuteration Position | Synthetic Route | Isotopic Purity (%) | Microsomal Half-life (min) |
---|---|---|---|
8-CD₃ | H/D exchange (D₂O/DCl) | 95 | 42 |
8-CD₃ | Deuterated precursor (CD₃I coupling) | 99 | 58 |
3-CD₂ (acetic acid) | NaBD₄ reduction of acid chloride | 85 | 39 |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7